molecular formula C22H22N4O B2582214 N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477225-89-1

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2582214
CAS No.: 477225-89-1
M. Wt: 358.445
InChI Key: UQEOWPIBFDJTNQ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to inhibit kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This process is a crucial part of many cellular functions, including signal transduction, cell division, and metabolism .

Cellular Effects

It is known that pyrimidine derivatives can have significant impacts on various types of cells and cellular processes . For example, some pyrimidine derivatives have been found to inhibit the growth of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms . For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage . For instance, some compounds may exhibit threshold effects, where they only start to have an effect above a certain dosage. Additionally, high doses of some compounds can lead to toxic or adverse effects .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16(14-27-2)25-21-20-19(17-9-5-3-6-10-17)13-26(22(20)24-15-23-21)18-11-7-4-8-12-18/h3-13,15-16H,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEOWPIBFDJTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1=C2C(=CN(C2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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